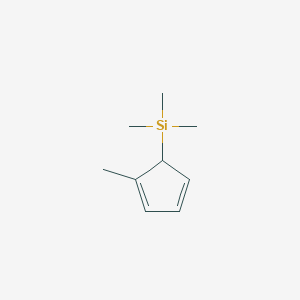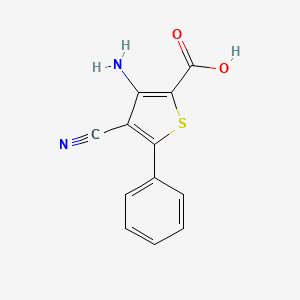![molecular formula C10H7ClO2 B14426825 [(4-Chlorophenyl)methylidene]propanedial CAS No. 84736-00-5](/img/structure/B14426825.png)
[(4-Chlorophenyl)methylidene]propanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Chlorophenyl)methylidene]propanedial is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a chlorophenyl group attached to a propanedial structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)methylidene]propanedial typically involves the condensation reaction between 4-chlorobenzaldehyde and malondialdehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to ensure a high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Chlorophenyl)methylidene]propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of [(4-Chlorophenyl)methylidene]propanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(4-Chlorophenyl)methylidene]propanedial has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4-Chlorophenyl)methylidene]propanedial involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorophenyl group can also interact with hydrophobic regions of biological molecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
[(4-Chlorophenyl)methylidene]propanedial can be compared with other similar compounds such as:
[(4-Chlorophenyl)methylidene]propanedinitrile: Similar structure but with nitrile groups instead of aldehyde groups.
[(4-Chlorophenyl)methylidene]propanamine: Contains an amine group instead of aldehyde groups.
[(4-Chlorophenyl)methylidene]propanone: Contains a ketone group instead of aldehyde groups.
The uniqueness of this compound lies in its dual aldehyde functionality, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
84736-00-5 |
|---|---|
Molekularformel |
C10H7ClO2 |
Molekulargewicht |
194.61 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylidene]propanedial |
InChI |
InChI=1S/C10H7ClO2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-7H |
InChI-Schlüssel |
HPBSJDGMQLTWNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C=O)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


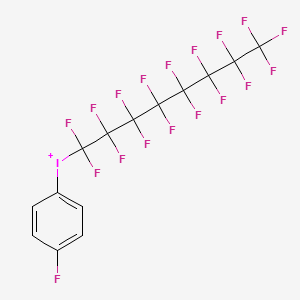
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)

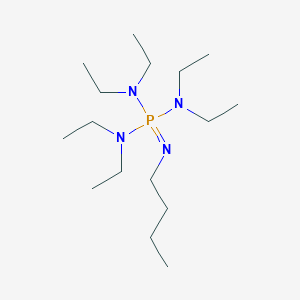
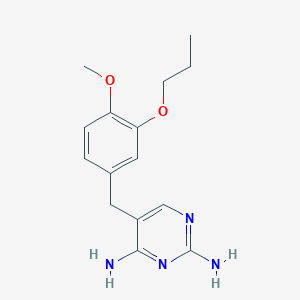
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)

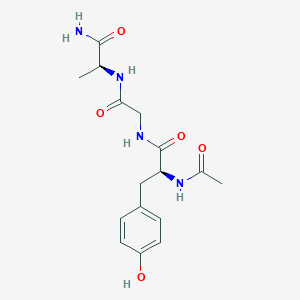

![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
